tert-butyl N-[(3R,4R)-4-fluoropiperidin-3-yl]carbamate
Overview
Description
tert-Butyl N-[(3R,4R)-4-fluoropiperidin-3-yl]carbamate: is a chemical compound with the molecular formula C10H19FN2O2 It is a derivative of piperidine, a six-membered ring containing nitrogen, and features a fluorine atom at the 4-position and a tert-butyl carbamate group at the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(3R,4R)-4-fluoropiperidin-3-yl]carbamate typically involves the protection of the amine group in piperidine using a tert-butyl carbamate group. This can be achieved through the reaction of piperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The fluorine atom is introduced via nucleophilic substitution using a fluorinating agent like diethylaminosulfur trifluoride (DAST) under controlled conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and reaction time, as well as the use of industrial-grade reagents and solvents .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[(3R,4R)-4-fluoropiperidin-3-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or thiols in polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides, thiols, or other substituted derivatives.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-[(3R,4R)-4-fluoropiperidin-3-yl]carbamate is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is used to study the effects of fluorine substitution on the activity of piperidine derivatives. It serves as a model compound for investigating the role of fluorine in drug design and development .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. Fluorine-containing compounds often exhibit enhanced metabolic stability and bioavailability, making them attractive candidates for drug development .
Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals. Its unique reactivity and stability make it a valuable intermediate in various chemical processes .
Mechanism of Action
The mechanism of action of tert-butyl N-[(3R,4R)-4-fluoropiperidin-3-yl]carbamate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and dipole-dipole interactions, which can influence its binding affinity to biological targets. The tert-butyl carbamate group provides steric hindrance, affecting the compound’s overall reactivity and stability .
Comparison with Similar Compounds
- tert-Butyl N-[(3R,4R)-3-fluoro-4-piperidyl]carbamate
- tert-Butyl N-[(3R,4R)-4-methoxypiperidin-3-yl]carbamate
- tert-Butyl N-[(3R,4R)-4-hydroxypiperidin-3-yl]carbamate
Uniqueness: tert-Butyl N-[(3R,4R)-4-fluoropiperidin-3-yl]carbamate is unique due to the presence of the fluorine atom at the 4-position of the piperidine ring. This fluorine substitution imparts distinct chemical and physical properties, such as increased lipophilicity and metabolic stability, which are not observed in its non-fluorinated analogs .
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
tert-butyl N-[(3R,4R)-4-fluoropiperidin-3-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19FN2O2/c1-10(2,3)15-9(14)13-8-6-12-5-4-7(8)11/h7-8,12H,4-6H2,1-3H3,(H,13,14)/t7-,8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHKRFWRGEVHCAT-HTQZYQBOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CNCCC1F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CNCC[C@H]1F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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